molecular formula C23H17NO4S B2922888 methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate CAS No. 397288-58-3

methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2922888
CAS No.: 397288-58-3
M. Wt: 403.45
InChI Key: YGVBVOVNBDYCFZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its complex structure, which includes a benzothiophene core, a phenoxybenzamido group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene coreCommon reagents used in these reactions include N-hydroxysuccinimide (NHS), N,N-dicyclohexylcarbodiimide (DCC), and dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate stands out due to its unique combination of a benzothiophene core and a phenoxybenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(3-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-27-23(26)21-20(18-12-5-6-13-19(18)29-21)24-22(25)15-8-7-11-17(14-15)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVBVOVNBDYCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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